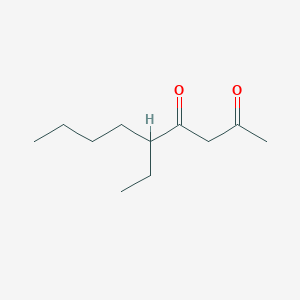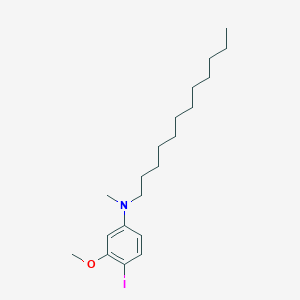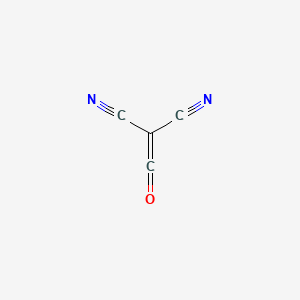
2-Triethoxysilylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Triethoxysilylfuran is an organosilicon compound with the molecular formula C₁₀H₁₈O₄Si. It is a derivative of furan, a heterocyclic organic compound, and contains a triethoxysilyl functional group.
Preparation Methods
2-Triethoxysilylfuran can be synthesized through several methods. One common synthetic route involves the reaction of furan with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions and can be catalyzed by transition metals such as palladium or rhodium . The general reaction scheme is as follows:
Furan+TriethoxysilaneCatalystthis compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-Triethoxysilylfuran undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The furan ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include acids or bases for hydrolysis and condensation, and electrophiles such as halogens or nitro groups for substitution reactions .
Scientific Research Applications
2-Triethoxysilylfuran has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biomedical Research: Its derivatives are explored for their potential antibacterial and antifungal properties, making them candidates for new antimicrobial agents.
Environmental Science: It is used in the development of sensors and probes for detecting environmental pollutants.
Mechanism of Action
The mechanism of action of 2-Triethoxysilylfuran involves its ability to form strong covalent bonds with other molecules through its triethoxysilyl group. This allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of stable, three-dimensional networks. The furan ring can also interact with various biological targets, potentially disrupting microbial cell membranes and inhibiting their growth .
Comparison with Similar Compounds
2-Triethoxysilylfuran can be compared with other similar compounds such as:
2-Triethoxysilylthiophene: Similar to this compound but contains a thiophene ring instead of a furan ring. It has different electronic properties and reactivity.
2-Triethoxysilylbenzene: Contains a benzene ring, leading to different chemical behavior and applications in materials science.
2-Triethoxysilylpyrrole:
The uniqueness of this compound lies in its combination of the furan ring and the triethoxysilyl group, which imparts specific chemical properties and reactivity that are valuable in various scientific and industrial applications .
Properties
CAS No. |
55811-52-4 |
|---|---|
Molecular Formula |
C10H18O4Si |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
triethoxy(furan-2-yl)silane |
InChI |
InChI=1S/C10H18O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
PAJAJFGTKMNHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CO1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


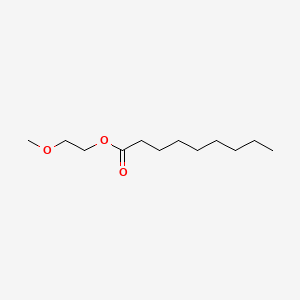
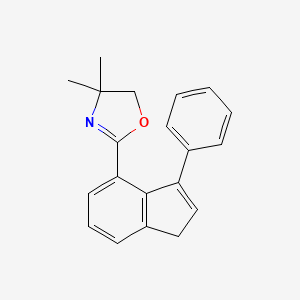
![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
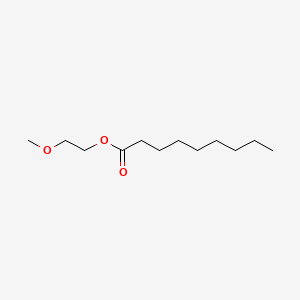

![S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate](/img/structure/B14166897.png)
![7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14166900.png)
![4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride](/img/structure/B14166901.png)
![4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B14166903.png)
